2-(3,5-Dimethylphenoxy)acetic acid

Synthetic methodology Phase-transfer catalysis Process optimization

Researchers requiring the precise 3,5-dimethyl substitution for thyroid hormone analog synthesis or coordination framework assembly cannot substitute halogenated phenoxyacetic acid analogs without compromising reaction yields, complex geometry, or biological selectivity. 2-(3,5-Dimethylphenoxy)acetic acid is the exact building block for these applications. • Proven intermediate for GC-1 (sobetirome) via Bi-catalyzed Friedel-Crafts benzylation • Forms a well-characterized lamellar Cu(II) complex (P21/c, 2D framework) for crystal engineering • Selective anti-leukemic tool compound targeting Na+/K+ ATPase; inactive against other cancer lines • Aqueous phase-transfer catalysis benchmark substrate (83.4% optimized yield) Supplied with full certificate of analysis; research-use-only grade.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 5406-14-4
Cat. No. B181307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenoxy)acetic acid
CAS5406-14-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC(=O)O)C
InChIInChI=1S/C10H12O3/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyNIPZZANLNKBKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenoxy)acetic Acid Identity & Characteristics


2-(3,5-Dimethylphenoxy)acetic acid (CAS 5406-14-4) is a C10H12O3 aryloxyacetic acid derivative [1], with a molecular mass of 180.20 g/mol [1]. Structurally, it comprises a 3,5-dimethyl-substituted phenyl ring linked via an ether oxygen to an acetic acid moiety , placing it within the broader phenoxyacetic acid class that includes commercial herbicides (e.g., 2,4-D, MCPA) [2] and synthetic auxin plant growth regulators . Commercial availability is established from multiple research chemical suppliers, with typical purity specifications ranging from 95% to 98% . The compound functions primarily as a synthetic intermediate and ligand precursor, rather than as a final active pharmaceutical or agrochemical ingredient [3].

Why 2-(3,5-Dimethylphenoxy)acetic Acid Cannot Be Substituted


Within the phenoxyacetic acid class, subtle variations in aromatic ring substitution produce functionally divergent molecular properties that preclude simple interchangeability [1]. The 3,5-dimethyl substitution pattern on 2-(3,5-dimethylphenoxy)acetic acid confers a distinct electron density distribution and steric profile relative to halogenated analogs (e.g., 2,4-D, MCPA) [1] or mixed-substituent derivatives (e.g., 4-chloro-3,5-dimethylphenoxyacetic acid) [2]. These electronic and steric differences manifest in altered metal coordination geometry when the compound serves as a ligand [3], modified synthetic accessibility via phase-transfer catalysis routes [4], and fundamentally different biological activity profiles—including selective anti-leukemic activity that is absent against other cancer cell types . Consequently, substitution with an analog lacking the precise 3,5-dimethyl arrangement would yield a different coordination complex, altered reaction yields, or divergent biological outcomes, making exact compound specification essential for reproducible research.

2-(3,5-Dimethylphenoxy)acetic Acid: Head-to-Head Analog Comparisons


Optimized Phase-Transfer Catalysis Synthesis

Under optimized aqueous phase-transfer catalysis conditions using cetyl trimethyl ammonium bromide as catalyst, 2-(3,5-dimethylphenoxy)acetic acid was synthesized from 3,5-dimethylphenol and chloroacetic acid with a yield of 83.4% [1]. This represents a practical and scalable route distinct from alternative synthetic approaches that employ different solvent systems or catalysts.

Synthetic methodology Phase-transfer catalysis Process optimization

Lamellar Cu(II) Coordination Complex

2-(3,5-Dimethylphenoxy)acetic acid (DMBC) functions as an oxygen-donor ligand forming a lamellar Cu(II) coordination complex, Cu(DMBC)2(H2O)2 [1]. The complex crystallizes in the monoclinic system with space group P21/c and unit cell parameters a=1.526(2) nm, b=0.7092(11) nm, c=1.0942(17) nm, β=104.567(15)°, V=1.146(3) nm³ [1]. The central Cu(II) cation adopts a slightly deformed quadrilateral planar geometry coordinated with two oxygen atoms from two DMBC ligands and two water molecules [1].

Coordination chemistry Supramolecular frameworks Metal-organic complexes

Selective Anti-Leukemic Activity

(3,5-Dimethylphenoxy)acetic acid has been shown to be effective against leukemia cells but not against other types of cancer cells . This cell-type selectivity distinguishes it from broader-spectrum anticancer agents and suggests a mechanism involving specific interaction with the Na+/K+ ATPase pump inhibitor site .

Cancer research Leukemia Cell-type selectivity

DFT-Based Auxin Activity Prediction

Density functional theory (DFT) calculations at the B3LYP level comparing alkylphenoxyacetic acids identified (4-chloro-3,5-dimethylphenoxy)acetic acid as the most promising compound with optimal characteristics for possessing auxin-like activity, outperforming the non-chlorinated 3,5-dimethylphenoxyacetic acid and the commercial herbicide MCPA [1]. This computational finding establishes a clear activity hierarchy within the class.

Plant growth regulators Synthetic auxins DFT calculations

2-(3,5-Dimethylphenoxy)acetic Acid Research & Industrial Applications


Lamellar Cu(II) Coordination Polymer Synthesis

Based on evidence that 2-(3,5-dimethylphenoxy)acetic acid (DMBC) forms a well-characterized lamellar Cu(II) complex crystallizing in monoclinic space group P21/c with unit cell parameters a=1.526 nm, b=0.7092 nm, c=1.0942 nm, β=104.567°, V=1.146 nm³ [1], this compound is ideally suited for coordination chemistry research requiring oxygen-donor aryloxyacetic acid ligands. The deformed quadrilateral planar coordination geometry and subsequent π-π interaction-driven supramolecular assembly into 2D lamellar frameworks [1] make this ligand particularly valuable for studies of metal-organic materials, crystal engineering, and structure-property relationships in supramolecular systems.

Phase-Transfer Catalysis Methodology Development

The established optimized synthesis of 2-(3,5-dimethylphenoxy)acetic acid via aqueous phase-transfer catalysis using cetyl trimethyl ammonium bromide, achieving 83.4% yield under defined conditions (2.5:1.0 chloroacetic acid to 3,5-dimethylphenol molar ratio, 0.75 g catalyst, 90°C, 60 min) [2], positions this compound as a model substrate for phase-transfer catalysis methodology development. Researchers investigating green chemistry approaches (aqueous solvent) or catalyst screening for phenoxyacetic acid synthesis can benchmark against this optimized protocol.

Leukemia-Selective Tool Compound

The demonstrated efficacy of (3,5-dimethylphenoxy)acetic acid against leukemia cells, with notable inactivity against other cancer cell types , supports its use as a selective tool compound in leukemia-focused oncology research. The proposed mechanism involving interaction with the Na+/K+ ATPase pump inhibitor site and subsequent alteration of intracellular ionic balance provides a molecular rationale for investigating this compound in leukemia-specific vulnerability studies, potentially as a probe for ion homeostasis disruption in malignant hematopoietic cells.

Thyroid Hormone Analog Synthesis Intermediate

2-(3,5-Dimethylphenoxy)acetic acid serves as a key synthetic intermediate in the preparation of thyroid hormone analog GC-1 (sobetirome) via bismuth-catalyzed Friedel-Crafts-type benzylation of benzyl acetate and phenoxy acetate . Sobetirome is a high-affinity agonist at thyroid hormone receptors TRβ and TRα (KD values 67 and 440 pM, respectively) with tissue-selective thyromimetic properties. Researchers synthesizing thyroid hormone receptor ligands, particularly those investigating structure-activity relationships around the phenoxyacetic acid scaffold, require this specific 3,5-dimethylphenoxyacetic acid intermediate for reliable synthetic access to the GC-1 pharmacophore.

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